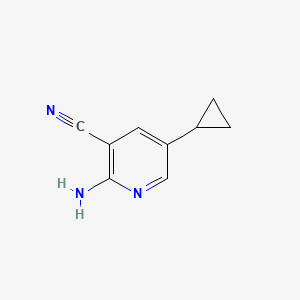

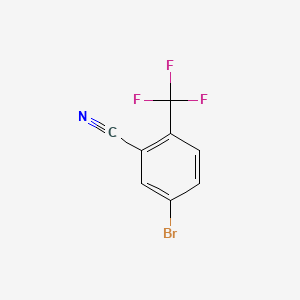

2-Amino-5-cyclopropylnicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-5-cyclopropylnicotinonitrile (ACPN) is an organic compound that is of great interest to scientists due to its unique structure and potential for use in various applications. ACPN is a derivative of nicotinonitrile, which is a component of nicotine, and is an important precursor to many pharmaceuticals, agricultural chemicals, and other compounds. ACPN has been studied extensively in recent years due to its potential applications in medicinal chemistry, biochemistry, and materials science.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity

2-Amino-5-cyclopropylnicotinonitrile serves as a pivotal intermediate in chemical synthesis, particularly in the creation of diverse heterocyclic compounds. For instance, studies have shown that derivatives of aminonicotinonitrile can react with various bi-functional reagents and active methylene reagents to yield a range of compounds like pyrimidines, thiourea derivatives, and 1,8-naphthyridines. These compounds are not only significant in chemical synthesis but also exhibit promising biological activities. For instance, some synthesized compounds demonstrated strong antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as yeast (Mansour, Sayed, Marzouk, & Shaban, 2021), (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Novel Synthesis Methods

Advancements in the synthesis methods involving 2-amino-5-cyclopropylnicotinonitrile are notable. For example, an efficient and convenient synthesis process involving base-catalyzed ring transformation of 2H-pyran-2-ones with cyanamide and ammonium carbonate has been developed to produce various aminonicotinonitrile derivatives (Farhanullah, Agarwal, Goel, & Ram, 2003). Furthermore, innovative methods using ultrasound irradiation and aqueous media have been utilized to synthesize 2-amino-4,6-diphenylnicotinonitriles, highlighting the push towards more sustainable and environmentally friendly chemical processes (Safari, Banitaba, & Khalili, 2012), (Mansoor, Aswin, Logaiya, Sudhan, & Malik, 2014).

Role in Biological Research

The role of 2-Amino-5-cyclopropylnicotinonitrile extends into biological research, where its derivatives are utilized to probe biological processes. For instance, the nitrile (C≡N) stretching vibration of certain nitrile-derivatized amino acids is sensitive to the environment, making them valuable tools for studying local hydration status of proteins and various biological processes (Waegele, Tucker, & Gai, 2009).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s possible that it interacts with its targets in a way that alters their function, leading to changes at the cellular level .

Biochemical Pathways

Similar compounds have been found to influence various metabolic and signaling pathways .

Pharmacokinetics

It’s known that the compound should be stored in a dry environment at 2-8°c for optimal stability .

Result of Action

Similar compounds have shown various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-cyclopropylnicotinonitrile. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

Propiedades

IUPAC Name |

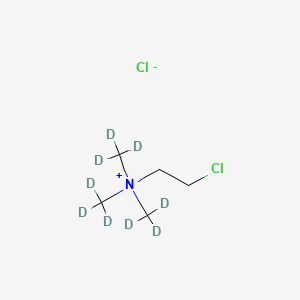

2-amino-5-cyclopropylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-4-7-3-8(6-1-2-6)5-12-9(7)11/h3,5-6H,1-2H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIBXRMHZQEDKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(N=C2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744648 |

Source

|

| Record name | 2-Amino-5-cyclopropylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-cyclopropylnicotinonitrile | |

CAS RN |

1211582-73-8 |

Source

|

| Record name | 2-Amino-5-cyclopropyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211582-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-cyclopropylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B582131.png)

![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)

![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)